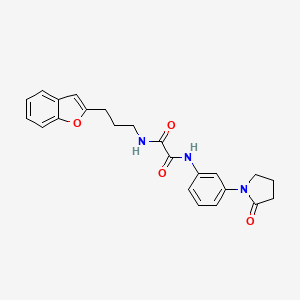
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a benzofuran moiety and a pyrrolidine derivative, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures exhibit diverse mechanisms of action, including:
- Catecholaminergic Activity : Compounds like this compound may enhance the release of catecholamines, which is crucial for their effects on locomotor activity and mood regulation .
- Serotonergic Modulation : The compound may also influence serotonin pathways, potentially impacting mood disorders and anxiety .
1. Antihypertensive Effects
The compound has been studied for its antihypertensive properties. Similar oxalamide derivatives have shown dual-action mechanisms that modulate vascular resistance and cardiac output. The efficacy in reducing blood pressure could be attributed to the modulation of calcium channels and nitric oxide pathways .
2. Neuroprotective Effects
Research on benzofuran derivatives indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to enhance dopaminergic signaling suggests that this compound could be beneficial in conditions like Parkinson's disease .
3. Antimicrobial Activity
Benzofuran derivatives have been reported to possess antimicrobial properties against various pathogens. The synthesized oxalamide analogs demonstrate significant antifungal activity against wood-degrading fungi, indicating a broader spectrum of antimicrobial effects .
Case Studies and Research Findings
A review of literature reveals several key studies that illustrate the biological activity of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Maslat et al. (2002) | Investigated analgesic properties | Demonstrated significant pain relief in animal models |
| Wang et al. (2006) | Explored antidepressant effects | Showed improvement in depressive symptoms in rodent models |
| Khanum et al. (2009) | Evaluated anticancer activity | Indicated cytotoxic effects against cancer cell lines |
These studies collectively suggest that compounds with similar structures may exhibit a range of therapeutic benefits, supporting further research into their clinical applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21-11-5-13-26(21)18-8-3-7-17(15-18)25-23(29)22(28)24-12-4-9-19-14-16-6-1-2-10-20(16)30-19/h1-3,6-8,10,14-15H,4-5,9,11-13H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWRCWUCRGUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














